

Application Notes and Protocols for Imaging Actin in Platelets with Lifeact Peptide

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Compound of Interest

Compound Name: *Lifeact peptide*

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These application notes provide a comprehensive guide for utilizing the **Lifeact peptide** to visualize filamentous actin (F-actin) in platelets. Platelets, being anucleate, present challenges for traditional transfection methods using Lifeact-fluorescent protein fusions.^[1] This document focuses on the application of cell-permeable **Lifeact peptide** conjugates for effective actin labeling in both fixed and live platelets.

Introduction to Lifeact Peptide

Lifeact is a 17-amino-acid peptide derived from the yeast actin-binding protein Abp140.^{[2][3][4]} It serves as a specific marker for F-actin structures in a wide range of eukaryotic cells and tissues.^{[3][4]} A key advantage of Lifeact is its low interference with actin dynamics *in vivo* and *in vitro*, making it a valuable tool for studying the cytoskeleton.^{[3][4]} However, the peptide itself is not cell-permeable, necessitating conjugation to cell-penetrating carriers for delivery into cells like platelets.^{[2][5]}

Challenges in Platelet Imaging

Visualizing the actin cytoskeleton in platelets is crucial for understanding their role in thrombosis and hemostasis. Platelet activation involves rapid and dramatic reorganization of the actin cytoskeleton, leading to shape change, spreading, and aggregation.^{[5][6]} Due to their small size and lack of a nucleus, platelets are not amenable to genetic modification, making the

use of fluorescent protein fusions of actin markers like Lifeact-GFP problematic.^[1] Therefore, synthetic, cell-permeable versions of the **Lifeact peptide** are the preferred method for introducing this F-actin probe into platelets.

Cell-Permeable Lifeact Conjugates

To overcome the impermeability of the **Lifeact peptide**, it can be conjugated to various cell-penetrating peptides (CPPs). Studies have shown that a myristoylated (myr) carrier and the pH low insertion peptide (pHLIP) are effective for delivering fluorescently labeled Lifeact into platelets.^{[2][5]} In contrast, the TAT peptide carrier was found to be unsuitable for this cell type.^{[2][5]} For successful actin staining and to avoid interference with platelet function, a cleavable linker, such as a disulfide bond, between the carrier and the **Lifeact peptide** is essential.^{[2][5]} This allows for the release of the Lifeact probe within the reducing environment of the platelet cytoplasm.

Data Presentation

Quantitative Analysis of Lifeact-Carrier Conjugates in Fixed Platelets

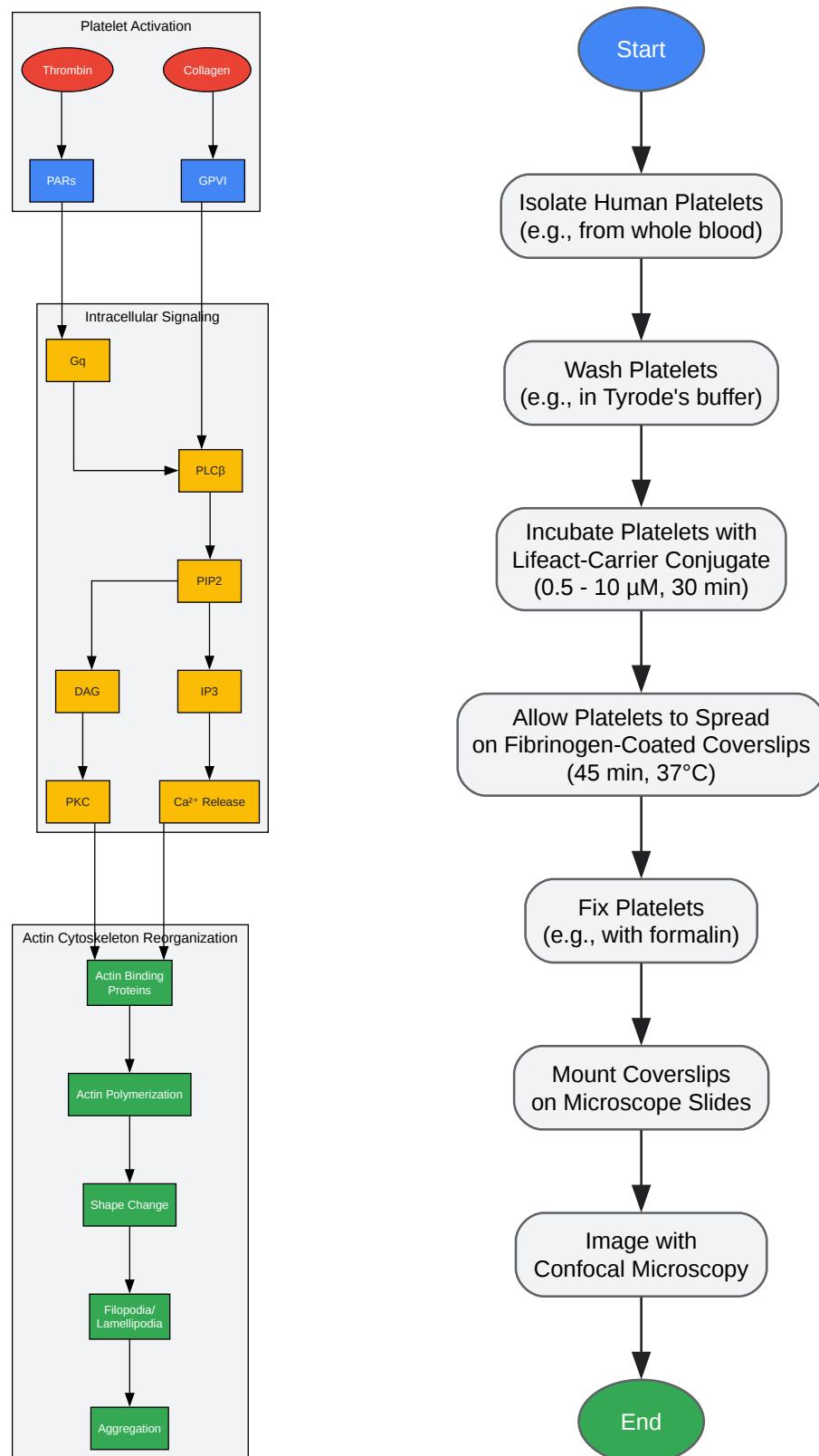
The following table summarizes the quantitative data on the fluorescence intensity of Lifeact(FAM) staining in fixed human platelets using two different cell-penetrating peptide delivery systems: myristoylated (Myr-S-S-Life) and pH low insertion peptide (pHLIP-S-S-Life). The data is based on the analysis of confocal microscopy images.^{[7][8]}

Concentration (μM)	Delivery System	Mean Emission Intensity of Lifeact(FAM) (Arbitrary Units ± SEM)[7][8]
1	Myr-S-S-Life	~100 ± 10
2	Myr-S-S-Life	~120 ± 15
4	Myr-S-S-Life	~140 ± 20
10	Myr-S-S-Life	~150 ± 20
1	pHLIP-S-S-Life	~90 ± 10
2	pHLIP-S-S-Life	~110 ± 15
4	pHLIP-S-S-Life	~135 ± 18
10	pHLIP-S-S-Life	~145 ± 20

Mandatory Visualizations

Platelet Activation Signaling Pathway Leading to Actin Reorganization

Platelet activation is initiated by agonists like thrombin or collagen, which bind to specific receptors on the platelet surface, such as Protease-Activated Receptors (PARs) and Glycoprotein VI (GPVI), respectively.[1][2] This triggers a signaling cascade, often involving the activation of Phospholipase C beta (PLC β), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[1][2] These signals converge on actin-binding proteins to modulate the dynamic reorganization of the actin cytoskeleton, resulting in platelet shape change, filopodia and lamellipodia formation, and aggregation.[1][5][9]

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